Cas no 51165-09-4 (Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt)

Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt 化学的及び物理的性質
名前と識別子
-
- substance p (5-11)
- Substance P (6-11)
- Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
- HEPTA-SUBSTANCE P
- H-GLN-GLN-PHE-PHE-GLY-LEU-MET-NH2
- L-Gln-L-Gln-L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2
- L-Glu(NH2)-L-Glu(NH2)-L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2
- PHE-PHE-GLY-LEU-MET-NH2: FFGLM-NH2
- substance P fragment 5-11
- substance P5-11
- Substance-P-(5-11) Hepta-Substance P
- (S)-2-[2-((S)-2-{(S)-2-[(S)-2-((S)-2-Amino-4-carbamoyl-butyrylamino)-4-carbamoyl-butyrylamino]-3-phenyl-propionylamino}-3-phenyl-propionylamino)-acetylamino]-4-methyl-pentanoic acid ((S)-1-carbamoyl-3-methylsulfanyl-propyl)-amide
- SCHEMBL11309707
- CHEMBL311405
- Substance P, dearginyl(1)-deprolyl(2,4)-delysine(3)-
- (2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
- DTXSID30965436
- 1-Des-arg-2,4-des-pro-3-des-lys-substance P
- 1-Dearginyl-2,4-deprolyl-3-delysine-substance P
- HY-P3890
- Spcthp
- Substance P(5-11)
- CS-0626891
- Substance P, 1-de-L-arginine-2-de-L-proline-3-de-L-lysine-4-de-L-proline-
- 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
- BDBM50283252
- Substance P C-terminal heptapeptide
- 51165-09-4
- Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt
-
- MDL: MFCD00076794
- インチ: InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1
- InChIKey: FHHJIELOJQJHCG-JNRWAQIZSA-N
- ほほえんだ: CC(C[C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CCC(N)=O)=O)CCC(N)=O)=O)CC1=CC=CC=C1)=O)CC2=CC=CC=C2)=O)=O)C(N[C@H](C(N)=O)CCSC)=O)C
計算された属性
- せいみつぶんしりょう: 868.42700
- どういたいしつりょう: 868.426544
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 19
- 重原子数: 61
- 回転可能化学結合数: 34
- 複雑さ: 1490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 355
じっけんとくせい
- 密度みつど: 1.265
- ふってん: 1375.5°C at 760 mmHg
- フラッシュポイント: 785.6°C
- 屈折率: 1.581
- PSA: 355.19000
- LogP: 3.30140
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt セキュリティ情報
- ちょぞうじょうけん:-15°C
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB545099-5 mg |
Substance P (5-11) Trifluoroacetate; . |
51165-09-4 | 5mg |
€179.50 | 2023-04-14 | ||
AAPPTec | P002508-1mg |
Substance P (5-11) |
51165-09-4 | 1mg |
$55.00 | 2024-07-19 | ||
TRC | S224070-10mg |
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt |
51165-09-4 | 10mg |
$ 540.00 | 2022-06-03 | ||
A2B Chem LLC | AG16992-1mg |
SUBSTANCE P (5-11) |
51165-09-4 | 1mg |
$165.00 | 2024-04-19 | ||
TRC | S224070-50mg |
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt |
51165-09-4 | 50mg |
$ 1775.00 | 2022-06-03 | ||
TRC | S224070-25mg |
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt |
51165-09-4 | 25mg |
$ 1110.00 | 2022-06-03 | ||
AAPPTec | P002508-5mg |
Substance P (5-11) |
51165-09-4 | 5mg |
$165.00 | 2024-07-19 | ||
AAPPTec | P002508-10mg |
Substance P (5-11) |
51165-09-4 | 10mg |
$275.00 | 2024-07-19 | ||
A2B Chem LLC | AG16992-10mg |
SUBSTANCE P (5-11) |
51165-09-4 | 10mg |
$424.00 | 2024-04-19 | ||
A2B Chem LLC | AG16992-5mg |
SUBSTANCE P (5-11) |
51165-09-4 | >96% | 5mg |
$246.00 | 2024-04-19 |
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt 関連文献
-
L. Dziawer,P. Ko?miński,S. M?czyńska-Wielgosz,M. Pruszyński,M. ?yczko,B. W?s,G. Celichowski,J. Grobelny,J. Jastrz?bski,A. Bilewicz RSC Adv. 2017 7 41024
Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate saltに関する追加情報
Substance P (5-11) and CAS No. 51165-09-4: A Comprehensive Overview
Substance P (5-11), a derivative of the neuropeptide Substance P, is a compound of significant interest in the field of pharmacology and neuroscience. The compound is identified by the CAS number CAS No. 51165-09-4, which provides a unique identifier for its chemical structure and properties. This introduction aims to provide a detailed exploration of Substance P (5-11), its biological significance, and the latest research findings that highlight its potential applications.
Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain perception, inflammation, and neurotransmission. The truncated form, Substance P (5-11), has garnered attention due to its selective receptor binding properties and its potential as a therapeutic agent. The CAS number CAS No. 51165-09-4 specifically refers to this truncated peptide, which has been extensively studied for its pharmacological effects.
The biological activity of Substance P (5-11) is primarily mediated through the tachykinin receptor family, particularly the neurokinin 1 receptor (NK1R). This receptor is highly expressed in the central nervous system and peripheral tissues, making Substance P (5-11) a promising candidate for targeting various neurological and inflammatory disorders. Recent studies have demonstrated that Substance P (5-11) exhibits potent analgesic effects by modulating pain signaling pathways.
In the realm of pain management, Substance P (5-11) has shown significant promise as a potential treatment for chronic pain conditions. Research indicates that by selectively binding to NK1R, Substance P (5-11) can inhibit the release of pro-inflammatory neuropeptides and reduce pain hypersensitivity. These findings have led to several clinical trials investigating the efficacy of Substance P (5-11) in conditions such as neuropathic pain, fibromyalgia, and post-operative pain.
Moreover, Substance P (5-11) has been explored for its role in modulating immune responses. Studies have revealed that this peptide can enhance the activity of immune cells, particularly natural killer cells and T lymphocytes, which are crucial for combating infections and maintaining immune homeostasis. This immunomodulatory property makes Substance P (5-11) a candidate for therapeutic applications in immunodeficiency disorders and autoimmune diseases.
The synthesis and characterization of Substance P (5-11) are critical aspects that have been extensively studied. The CAS number CAS No. 51165-09-4 serves as a reference point for researchers in understanding its chemical composition and structural properties. Advanced synthetic techniques have enabled the production of high-purity Substance P (5-11), which is essential for preclinical and clinical studies.
Recent advancements in analytical chemistry have facilitated the precise quantification and purification of Substance P (5-11). Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in characterizing the peptide's molecular weight, purity, and stability. These analytical methods ensure that researchers can obtain reliable data on the pharmacokinetic properties of Substance P (5-11).
The pharmacokinetic profile of Substance P (5-11) is another area of active research. Studies have shown that this peptide exhibits rapid absorption and distribution following systemic administration. However, its short half-life necessitates repeated dosing or novel delivery systems to maintain therapeutic levels. Researchers are exploring various formulations, including nanoparticles and liposomes, to enhance the bioavailability and prolong the duration of action of Substance P (5-11).
In conclusion, Substance P (5-11), identified by the CAS number CAS No. 51165-09-4, is a compound with significant therapeutic potential in pain management, immunomodulation, and other neurological disorders. The latest research findings highlight its selective receptor binding properties and its ability to modulate key physiological processes. As our understanding of neuropeptides continues to evolve, Substance P (5-11) remains a promising candidate for future pharmacological interventions.
51165-09-4 (Substance P (5-11) trifluoroacetate salt H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 trifluoroacetate salt) 関連製品
- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)
